4-Chloro-2-fluoro-3-nitropyridine
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Overview
Description
4-Chloro-2-fluoro-3-nitropyridine is a heterocyclic aromatic compound that contains chlorine, fluorine, and nitro functional groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluoro-3-nitropyridine typically involves the nitration of 4-chloro-2-fluoropyridine. One common method includes the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions. The reaction proceeds as follows: [ \text{4-Chloro-2-fluoropyridine} + \text{HNO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{this compound} + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluoro-3-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products Formed
Nucleophilic Substitution: Products include 4-amino-2-fluoro-3-nitropyridine or 4-thio-2-fluoro-3-nitropyridine.
Reduction: The major product is 4-chloro-2-fluoro-3-aminopyridine.
Scientific Research Applications
4-Chloro-2-fluoro-3-nitropyridine is used in various scientific research applications:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In the development of bioactive molecules and potential pharmaceuticals.
Medicine: As an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: In the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoro-3-nitropyridine depends on its specific application. In general, the compound can interact with biological targets through its functional groups. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chlorine and fluorine atoms can also influence the compound’s reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-nitropyridine
- 2-Fluoro-3-nitropyridine
- 4-Fluoro-3-nitropyridine
Uniqueness
4-Chloro-2-fluoro-3-nitropyridine is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, which imparts distinct electronic and steric properties. This combination of substituents can enhance the compound’s reactivity and selectivity in various chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
4-chloro-2-fluoro-3-nitropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClFN2O2/c6-3-1-2-8-5(7)4(3)9(10)11/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBADNIUPMOCBDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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